4-Chloro-N-phenylbenzene-1-sulfinamide

Description

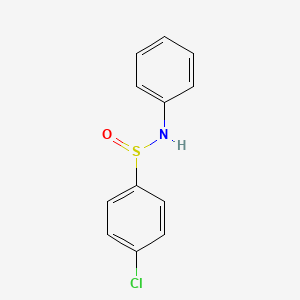

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-phenylbenzenesulfinamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNOS/c13-10-6-8-12(9-7-10)16(15)14-11-4-2-1-3-5-11/h1-9,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBJXBJOPDAAFBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic data of 4-Chloro-N-phenylbenzene-1-sulfinamide (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Chloro-N-phenylbenzene-1-sulfinamide

Introduction

4-Chloro-N-phenylbenzene-1-sulfinamide is a member of the sulfinamide class of organosulfur compounds, which are of significant interest in medicinal chemistry and asymmetric synthesis. The stereogenic sulfur center in sulfinamides makes them valuable chiral auxiliaries and building blocks for the synthesis of biologically active molecules.[1][2] A thorough spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms, allowing for a complete assignment of the molecular structure.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the expected chemical shifts for 4-Chloro-N-phenylbenzene-1-sulfinamide, based on the analysis of its sulfonamide analog and known substituent effects.

Table 1: Predicted ¹H NMR Spectroscopic Data for 4-Chloro-N-phenylbenzene-1-sulfinamide

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| ~7.7 - 7.8 | d | ~8.5 | 2H | Aromatic Protons (ortho to -S(O)NH-) |

| ~7.4 - 7.5 | d | ~8.5 | 2H | Aromatic Protons (ortho to -Cl) |

| ~7.2 - 7.3 | t | ~7.5 | 2H | Aromatic Protons (meta to -NH-) |

| ~7.0 - 7.1 | t | ~7.5 | 1H | Aromatic Proton (para to -NH-) |

| ~6.9 - 7.0 | d | ~7.5 | 2H | Aromatic Protons (ortho to -NH-) |

| ~8.5 - 9.5 | br s | - | 1H | NH Proton |

Note: The exact chemical shift of the NH proton is highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-Chloro-N-phenylbenzene-1-sulfinamide

| Chemical Shift (δ) ppm | Assignment |

| ~145 | Aromatic Carbon (C-S) |

| ~140 | Aromatic Carbon (C-Cl) |

| ~138 | Aromatic Carbon (C-N) |

| ~129 | Aromatic Carbons (CH) |

| ~128 | Aromatic Carbons (CH) |

| ~125 | Aromatic Carbons (CH) |

| ~121 | Aromatic Carbons (CH) |

Experimental Protocol for NMR Data Acquisition

This protocol outlines a standard procedure for acquiring high-quality NMR spectra of the title compound.

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh 5-10 mg of 4-Chloro-N-phenylbenzene-1-sulfinamide.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

Data Acquisition Parameters:

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: ~16 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

-

Spectral Width: ~240 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Workflow for NMR Analysis

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Interpretation and Expected Differences for the Sulfinamide

The key difference between a sulfinamide and a sulfonamide lies in the oxidation state of the sulfur atom. This has a direct impact on the electronic environment and, consequently, the NMR spectra.

-

Chirality: The sulfur atom in 4-Chloro-N-phenylbenzene-1-sulfinamide is a stereocenter. While this may not be immediately apparent in the standard ¹H or ¹³C NMR spectra of the racemate, if the molecule contains other chiral centers or is placed in a chiral environment, diastereotopic effects could be observed.

-

Chemical Shifts: The electron-withdrawing effect of the sulfinyl group (-S(O)-) is less pronounced than that of the sulfonyl group (-SO₂-). Therefore, the protons and carbons on the 4-chlorophenyl ring are expected to be slightly more shielded (shifted to a lower ppm value) in the sulfinamide compared to the corresponding sulfonamide.

-

NH Proton: The chemical shift of the NH proton can be a useful diagnostic tool. It is often broad and its position is sensitive to solvent, temperature, and concentration. In some cases, coupling to the nitrogen atom may be observed.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of the chemical bonds.

Representative IR Absorption Data

The following table lists the characteristic IR absorption bands expected for 4-Chloro-N-phenylbenzene-1-sulfinamide.

Table 3: Representative IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200-3300 | Medium, Sharp | N-H Stretch |

| ~3000-3100 | Medium | Aromatic C-H Stretch |

| ~1580-1600 | Medium | C=C Aromatic Stretch |

| ~1450-1500 | Strong | C=C Aromatic Stretch |

| ~1050-1100 | Strong | S=O Stretch |

| ~1080-1090 | Strong | C-Cl Stretch |

| ~900-950 | Strong | S-N Stretch |

Experimental Protocol for FT-IR Data Acquisition

Instrumentation:

-

A Fourier-Transform Infrared (FT-IR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR Method):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum.

-

Place a small amount of the solid 4-Chloro-N-phenylbenzene-1-sulfinamide sample directly onto the ATR crystal.

-

Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Record the sample spectrum.

Data Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Workflow for FT-IR Analysis

Caption: Step-by-step workflow for acquiring an FT-IR spectrum using an ATR accessory.

Interpretation and Key Differentiating Features

The most significant feature in the IR spectrum for distinguishing the sulfinamide from the sulfonamide is the S=O stretching vibration.

-

S=O Stretch: Sulfinamides typically show a single, strong absorption band for the S=O stretch in the region of 1050-1100 cm⁻¹. In contrast, sulfonamides exhibit two distinct and strong bands corresponding to the asymmetric (~1300-1350 cm⁻¹) and symmetric (~1150-1180 cm⁻¹) stretching of the SO₂ group.[3] The absence of the higher frequency band is a clear indication of the sulfinamide functionality.

-

N-H Stretch: A medium to sharp band in the region of 3200-3300 cm⁻¹ is characteristic of the N-H stretching vibration.[4] Its position and shape can be influenced by hydrogen bonding in the solid state.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrometry Data

Table 4: Predicted High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Calculated m/z |

| [M+H]⁺ | 268.0200 |

| [M+Na]⁺ | 290.0020 |

Note: The molecular formula of 4-Chloro-N-phenylbenzene-1-sulfinamide is C₁₂H₁₀ClNO₂S. The calculated m/z values are for the most abundant isotopes.

Experimental Protocol for ESI-MS Data Acquisition

Instrumentation:

-

A mass spectrometer equipped with an Electrospray Ionization (ESI) source, coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

Sample Preparation:

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

A small amount of a modifier like formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can be added to promote ionization.

Data Acquisition Parameters:

-

Ionization Mode: ESI, positive or negative.

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

Workflow for Mass Spectrometry Analysis

Caption: A generalized workflow for molecular weight determination by ESI-MS.

Interpretation and Expected Fragmentation

-

Molecular Ion: The most crucial piece of information from the mass spectrum is the molecular ion peak. For 4-Chloro-N-phenylbenzene-1-sulfinamide, the expected nominal mass is 267 g/mol . In ESI-MS, this will typically be observed as the protonated molecule [M+H]⁺ at m/z 268. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M peak) and one sulfur atom (a small M+2 peak).

-

Distinction from Sulfonamide: The molecular weight of the corresponding sulfonamide (C₁₂H₁₀ClNO₃S) is 283 g/mol . The 16-mass unit difference is a definitive way to distinguish between the two compounds using mass spectrometry.

-

Fragmentation: Common fragmentation pathways for this class of compounds may involve the cleavage of the S-N bond, the S-C bond, or the loss of SO. Analysis of these fragment ions can provide further confirmation of the structure.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the comprehensive characterization of 4-Chloro-N-phenylbenzene-1-sulfinamide. While direct experimental data for this specific molecule is sparse, a thorough understanding of the spectroscopic properties of the closely related sulfonamide analog, combined with a knowledge of the influence of the sulfinamide functional group, allows for a confident prediction and interpretation of the expected spectral data. This guide provides the necessary protocols and expert insights to enable researchers in the fields of chemical synthesis and drug development to confidently identify and characterize this important class of molecules.

References

-

A Three-Component Derivatization Protocol for Determining the Enantiopurity of Sulfinamides by 1H and 19F NMR Spectroscopy. The Journal of Organic Chemistry. [Link]

-

Medicinal Chemistry Bc. Anna Šimková Sulfinamide Crossover Reaction and. Charles University. [Link]

-

Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Zeitschrift für Naturforschung B. [Link]

-

4-chloro-N-phenylbenzenesulfonamide | C12H10ClNO2S | CID 766444. PubChem. [Link]

-

Synthesis of N-arylsulfonamides via Fe-promoted reaction of sulfonyl. Supporting Information. [Link]

Sources

A Technical Guide to 4-Chloro-N-phenylbenzene-1-sulfinamide: Synthesis, Properties, and Potential Applications

This technical guide provides an in-depth exploration of 4-Chloro-N-phenylbenzene-1-sulfinamide, a molecule of interest for researchers in synthetic chemistry and drug discovery. While specific literature on this exact sulfinamide is not abundant, this guide extrapolates from established principles of sulfinamide chemistry to provide a robust framework for its synthesis, characterization, and potential utility. A key focus of this document is to clearly distinguish sulfinamides from their more common sulfonamide analogues and to highlight the unique synthetic opportunities presented by the sulfinamide functional group.

Introduction: The Sulfinamide-Sulfonamide Distinction

In the landscape of organosulfur chemistry, the distinction between a sulfinamide and a sulfonamide is crucial. A sulfinamide possesses a sulfur atom double-bonded to a single oxygen atom, existing in the S(IV) oxidation state. In contrast, a sulfonamide , a widely recognized pharmacophore, features a sulfur atom double-bonded to two oxygen atoms, placing it in the S(VI) oxidation state.[1][2] This difference in oxidation state fundamentally influences the molecule's stereochemistry, reactivity, and potential biological activity. The sulfinamide group is a chiral, tetrahedral center, making it a valuable building block in asymmetric synthesis.[3]

This guide will focus on the less-explored 4-Chloro-N-phenylbenzene-1-sulfinamide, offering a scientifically grounded projection of its chemical behavior and potential applications.

Chemical Identity and Predicted Identifiers

While a specific CAS number for 4-Chloro-N-phenylbenzene-1-sulfinamide is not readily found in major chemical databases, we can predict its key identifiers based on its structure. For the purpose of clarity, the identifiers for the corresponding and more widely documented sulfonamide, 4-chloro-N-phenylbenzene-1-sulfonamide, are provided for comparison.[4]

| Identifier | 4-Chloro-N-phenylbenzene-1-sulfinamide (Predicted) | 4-chloro-N-phenylbenzene-1-sulfonamide (Known) |

| CAS Number | Not Assigned | 7454-47-9 |

| Molecular Formula | C₁₂H₁₀ClNOS | C₁₂H₁₀ClNO₂S |

| Molecular Weight | 251.73 g/mol | 267.73 g/mol [4] |

| InChI | InChI=1S/C12H10ClNOS/c13-10-6-8-12(9-7-10)16(15)14-11-4-2-1-3-5-11/h1-9,14H | InChI=1S/C12H10ClNO2S/c13-10-6-8-12(9-7-10)17(15,16)14-11-4-2-1-3-5-11/h1-9,14H |

| InChIKey | (Predicted) | ISOSXVUVKUIPHF-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)N(S(=O)C2=CC=C(C=C2)Cl) | C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl[4] |

| PubChem CID | Not Assigned | 766444[4] |

Proposed Synthesis and Mechanistic Considerations

The most direct and logical synthetic route to 4-Chloro-N-phenylbenzene-1-sulfinamide is the nucleophilic substitution reaction between 4-chlorobenzenesulfinyl chloride and aniline. This reaction is analogous to the well-established synthesis of sulfonamides from sulfonyl chlorides.[5][6]

The electrophilic sulfur atom of 4-chlorobenzenesulfinyl chloride is readily attacked by the nucleophilic nitrogen of aniline. A non-nucleophilic base, such as pyridine or triethylamine, is typically included to quench the HCl byproduct generated during the reaction.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Applications of aryl-sulfinamides in the synthesis of N-heterocycles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. 4-chloro-N-phenylbenzenesulfonamide | C12H10ClNO2S | CID 766444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The kinetics and mechanism of the reactions of aromatic sulphonyl chlorides with anilines in methanol; Brønsted and Hammett correlations - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

Discovery and history of 4-Chloro-N-phenylbenzene-1-sulfinamide

An In-Depth Technical Guide to 4-Chloro-N-phenylbenzenesulfonamide and its Sulfinamide Analogue

Section 1: Introduction and Historical Context

The discovery of sulfonamides marked a pivotal moment in the history of medicine, heralding the dawn of the antibiotic era. In the 1930s, Gerhard Domagk's discovery that a sulfonamide-containing dye, Prontosil, could effectively treat streptococcal infections in vivo was a revolutionary breakthrough.[1] Subsequent research revealed that Prontosil was a prodrug, metabolized in the body to its active form, sulfanilamide.[1] This discovery established the principle of metabolic antagonism and opened the door to the development of a vast class of synthetic antimicrobial agents.[2]

The core structure of these "sulfa drugs" features a sulfonyl group attached to a benzene ring and an amino group, which acts as a competitive inhibitor in bacterial metabolic pathways.[1][2] Over the decades, thousands of sulfonamide derivatives have been synthesized, leading to drugs with applications extending beyond antibacterial chemotherapy to include diuretics, antimalarials, and anti-inflammatory agents.[1][2]

This guide focuses on a specific derivative, 4-Chloro-N-phenylbenzenesulfonamide , a compound that embodies the classical sulfonamide structure. We will delve into its synthesis, physicochemical properties, and the established mechanism of action for its class. Furthermore, this guide will explore the closely related 4-Chloro-N-phenylbenzene-1-sulfinamide . Sulfinamides, which possess a lower oxidation state of sulfur compared to sulfonamides, are crucial synthetic intermediates and a class of compounds with their own unique reactivity and potential applications in drug discovery.[3] Understanding the synthesis and conversion of sulfinamides is essential for the modern medicinal chemist working with this scaffold.

Section 2: Physicochemical Properties of 4-Chloro-N-phenylbenzenesulfonamide

A foundational understanding of a compound begins with its chemical and physical properties. These data are critical for experimental design, formulation, and computational modeling. The key properties of 4-Chloro-N-phenylbenzenesulfonamide are summarized below.

| Property | Value | Source |

| IUPAC Name | 4-chloro-N-phenylbenzenesulfonamide | PubChem[4] |

| CAS Number | 7454-47-9 | Sigma-Aldrich[5] |

| Molecular Formula | C₁₂H₁₀ClNO₂S | PubChem[4] |

| Molecular Weight | 267.73 g/mol | PubChem[4] |

| Physical Form | Solid | Sigma-Aldrich[5] |

| InChI Key | ISOSXVUVKUIPHF-UHFFFAOYSA-N | Sigma-Aldrich[5] |

| Hydrogen Bond Donor Count | 1 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[4] |

Section 3: Synthesis and Methodologies

The synthesis of 4-Chloro-N-phenylbenzenesulfonamide relies on established organosulfur chemistry. The primary route involves the preparation of a key intermediate, 4-chlorobenzenesulfonyl chloride, followed by its reaction with an amine. A modern and versatile alternative involves the synthesis and subsequent conversion of a sulfinamide intermediate.

Synthesis of the Core Intermediate: 4-Chlorobenzenesulfonyl Chloride

A robust industrial process for synthesizing 4-chlorobenzenesulfonyl chloride, the direct precursor to the target sulfonamide, starts from chlorobenzene.[6] This process is designed for high yield and minimizes solvent waste.[6] The choice of chlorosulfonic acid and thionyl chloride is causal; chlorosulfonic acid acts as the sulfonating agent, while thionyl chloride helps drive the reaction towards the formation of the sulfonyl chloride, a more reactive intermediate than the corresponding sulfonic acid.[6]

Experimental Protocol: Synthesis of 4-Chlorobenzenesulfonyl Chloride [6]

-

Reactor Setup: Charge a suitable reactor with a mixture of 1.0-1.05 molar equivalents of chlorosulfonic acid and 1.0-1.25 molar equivalents of thionyl chloride.

-

Catalyst Addition (Optional): Add 0.5-5 mol percent of an acid chlorination catalyst, such as dimethylformamide (DMF).

-

Reactant Addition: While maintaining the reaction mixture temperature between 55°C and 90°C, add 1.0 molar equivalent of chlorobenzene dropwise over 3 to 6 hours. The temperature must be controlled to ensure the mixture remains liquid.

-

Gas Scrubbing: The escaping reaction gases (primarily HCl and SO₂) are passed through a two-stage washing system containing water and an alkali metal hydroxide solution to neutralize and capture them.

-

Reaction Completion: After the addition of chlorobenzene is complete, the mixture is stirred for an additional 30 minutes at the reaction temperature to ensure full conversion.

-

Isolation: The resulting crude melt of 4-chlorobenzenesulfonyl chloride can be used directly in subsequent steps for the synthesis of sulfonamides or other derivatives.

The Sulfinamide Pathway: A Modern Approach

Recent advancements in synthetic methodology have provided mild and general one-pot methods for preparing sulfinamides directly from sulfonyl chlorides.[3] This is significant as sulfinamides are versatile intermediates that can be converted into a range of medicinally relevant molecules, including sulfonamides (via oxidation) and sulfonimidamides.[3][7] This pathway offers an alternative and highly flexible route to the target scaffold.

The conversion relies on the reduction of the sulfonyl chloride to a zinc sulfinate, which is then transformed in situ to a sulfinyl chloride. This highly reactive species readily couples with an amine to form the desired sulfinamide.[3]

Experimental Protocol: General Synthesis of a Sulfinamide [3]

-

Reduction: A solution of the starting sulfonyl chloride (e.g., 4-chlorobenzenesulfonyl chloride) in a suitable solvent like THF is treated with activated zinc dust. The mixture is refluxed for several hours until the starting material is consumed, forming the zinc sulfinate.

-

Chlorination: The reaction mixture is cooled (e.g., to -40°C), and thionyl chloride is added dropwise. This converts the sulfinate to the corresponding sulfinyl chloride.

-

Amination: The amine (e.g., aniline) and a base such as triethylamine (Et₃N) are added to the reaction mixture. The base is crucial for neutralizing the HCl generated during the reaction.

-

Workup and Purification: The reaction is quenched, and the product is extracted using an organic solvent. The crude product is then purified, typically by column chromatography, to yield the pure sulfinamide.

Section 4: Mechanism of Action and Biological Relevance

The primary therapeutic application of the sulfonamide class is as antibacterial agents. Their mechanism of action is a classic example of competitive antagonism.[2][8] Bacteria, unlike mammals, cannot utilize pre-formed folic acid from their environment and must synthesize it de novo.[2] A key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) with a dihydropteridine precursor.[9][10]

Due to their structural similarity to PABA, sulfonamides act as competitive inhibitors of the DHPS enzyme.[2][8] By binding to the active site, they block the incorporation of PABA, thereby halting the synthesis of dihydrofolic acid. This disruption of the folate pathway prevents the synthesis of essential downstream metabolites, including purines and thymidine, which are required for DNA synthesis and replication.[10] This ultimately leads to a bacteriostatic effect, where bacterial growth and division are inhibited.[8]

Section 5: Structural Analysis

Crystallographic studies of 4-Chloro-N-phenylbenzenesulfonamide reveal specific three-dimensional conformations.[11] The molecule is twisted at the sulfur atom, with C-SO₂-NH-C torsion angles reported as -53.8° and -63.4° in the two independent molecules within the asymmetric unit.[11] The two benzene rings are significantly tilted relative to each other.[11] In the crystal lattice, the molecules form inversion-related dimers through intermolecular N-H···O hydrogen bonds, a common and stabilizing interaction in sulfonamide crystal structures.[11]

Section 6: Conclusion and Future Outlook

4-Chloro-N-phenylbenzenesulfonamide stands as a representative member of the enduringly important sulfonamide class of compounds. Its synthesis is well-established, proceeding through a key 4-chlorobenzenesulfonyl chloride intermediate. Modern synthetic strategies, particularly those employing sulfinamide intermediates, offer increased flexibility for creating diverse chemical libraries for drug discovery.[3]

The biological relevance of the sulfonamide scaffold is rooted in its elegant mechanism of action as a PABA antagonist, a principle that transformed infectious disease treatment. While bacterial resistance to older sulfonamides is a continuing challenge, research into novel derivatives with enhanced potency and the ability to evade resistance mechanisms remains an active field.[9] The foundational chemistry and biological principles embodied by compounds like 4-Chloro-N-phenylbenzenesulfonamide will continue to inform the development of future therapeutic agents.

References

- Bock, H., et al. (1984). Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds.

-

PubChem. 4-chloro-N-phenylbenzenesulfonamide. National Center for Biotechnology Information. [Link]

-

Šimková, A. (2021). Sulfinamide Crossover Reaction and its Application in Ligand Discovery. Charles University, Faculty of Science. [Link]

- UCB Farchim SA. (2004). Enantiomers of 1-[ (4-chlorophenyl) phenylmethyl ] -4-[ (4-methylphenyl) sulfonyl] piperazine.

-

Punde, A., et al. (2024). Synthesis, Mechanism of action And Characterization of Sulphonamide. World Journal of Advanced Research and Reviews. [Link]

-

U.S. Environmental Protection Agency. 4-Chloro-N-methyl-N-phenylbenzene-1-sulfonamide - Related Substances. CompTox Chemicals Dashboard. [Link]

-

U.S. Environmental Protection Agency. 4-Chloro-N-methyl-N-phenylbenzene-1-sulfonamide Properties. CompTox Chemicals Dashboard. [Link]

-

Shakuntala, K., et al. (2011). 4-Chloro-N-phenyl-benzene-sulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1252. [Link]

-

García Ruano, J. L., et al. (2007). Synthesis of sulfonimidamides from sulfinamides by oxidation with N-chlorosuccinimide. Beilstein Journal of Organic Chemistry, 3, 25. [Link]

-

Chemspace. 4-chloro-N-[4-(morpholine-4-sulfonyl)phenyl]benzene-1-sulfonamide. Chemspace. [Link]

-

Khan, A. U., et al. (2017). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Journal of the Brazilian Chemical Society, 28(10), 1956-1966. [Link]

-

Unichem Laboratories Ltd. (1970). Sulfonamides : A Novel Approach For Antimicrobial Chemotherapy. Unichem Laboratories Ltd. [Link]

-

LibreTexts Chemistry. (2019). 22.10: Sulfa Drugs - a closer look. [Link]

-

Gowda, B. T., et al. (2012). 4-Chloro-2-methyl-N-phenyl-benzene-sulfonamide. Manipal Research Portal. [Link]

-

Al-Mohammadi, A. M. (2019). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). ResearchGate. [Link]

-

Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. [Link]

Sources

- 1. openaccesspub.org [openaccesspub.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. dspace.cuni.cz [dspace.cuni.cz]

- 4. 4-chloro-N-phenylbenzenesulfonamide | C12H10ClNO2S | CID 766444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-chloro-N-phenylbenzene-1-sulfonamide | 7454-47-9 [sigmaaldrich.com]

- 6. EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds - Google Patents [patents.google.com]

- 7. BJOC - Synthesis of sulfonimidamides from sulfinamides by oxidation with N-chlorosuccinimide [beilstein-journals.org]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sulfonamides : A Novel Approach For Antimicrobial Chemotherapy – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 11. 4-Chloro-N-phenyl-benzene-sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Potential of the 4-Chloro-N-phenylbenzene Scaffold: A Guide to Novel Research Areas

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: Clarifying the Scaffold and Its Promise

The field of medicinal chemistry is in a constant search for novel molecular scaffolds that can serve as starting points for the development of new therapeutic agents. The structure referenced as "4-Chloro-N-phenylbenzene-1-sulfinamide" presents a compelling, albeit ambiguous, starting point. It is crucial to begin by clarifying the nomenclature, as the distinction between a sulfinamide and a sulfonamide is structurally and functionally significant.

-

A sulfinamide contains a sulfur atom double-bonded to one oxygen atom (an S(IV) center). These are versatile synthetic intermediates.[1][2]

-

A sulfonamide features a sulfur atom double-bonded to two oxygen atoms (an S(VI) center). This functional group is a well-established pharmacophore found in hundreds of approved drugs.[3][4][5][6]

The compound most commonly identified by the name 4-chloro-N-phenylbenzenesulfonamide (CAS 7454-47-9) is, in fact, the sulfonamide.[7][8] However, the corresponding sulfinamide represents a critical and under-explored synthetic precursor. This guide, therefore, will explore the significant research potential stemming from both molecules. We will treat the 4-chloro-N-phenylbenzene-1-sulfinamide as a versatile intermediate for novel chemical synthesis and the 4-chloro-N-phenylbenzene-1-sulfonamide as a candidate for extensive biological investigation. This dual approach provides a comprehensive roadmap for chemists and pharmacologists alike.

Part 1: The Sulfinamide as a Nexus for Synthetic Innovation

Sulfinamides are highly valuable building blocks, primarily because they provide facile synthetic access to a range of medicinally important sulfur-containing functional groups that are otherwise difficult to generate.[1][2] A dedicated research program into the synthesis and reactivity of 4-Chloro-N-phenylbenzene-1-sulfinamide could unlock new chemical space.

Proposed Research Area: Modern Synthesis of the Sulfinamide Intermediate

Traditional sulfinamide synthesis often required harsh conditions or precursors with limited availability.[1] Modern photocatalytic and cross-coupling methods offer milder and more versatile alternatives. A primary research goal would be to develop an efficient and scalable synthesis for 4-Chloro-N-phenylbenzene-1-sulfinamide.

Key Research Objective: Synthesize 4-Chloro-N-phenylbenzene-1-sulfinamide from readily available starting materials like 4-chlorophenylboronic acid and N-sulfinylaniline.

Workflow: Photocatalytic Synthesis of a Sulfinamide Intermediate

Caption: Workflow for photocatalytic sulfinamide synthesis.

Experimental Protocol: Photocatalytic Synthesis of 4-Chloro-N-phenylbenzene-1-sulfinamide

This protocol is adapted from modern methodologies for photocatalytic sulfinamide synthesis.[9]

-

Reactor Setup: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 4-chlorophenylboronic acid (1.0 mmol, 1.0 equiv.), a Lewis base such as quinuclidine (1.2 mmol, 1.2 equiv.), and the photocatalyst (e.g., Ir(ppy)3, 0.02 mmol, 2 mol%).

-

Reagent Addition: Seal the tube with a septum. Evacuate and backfill with argon three times. Add anhydrous, degassed solvent (e.g., 5 mL of 1,4-dioxane) via syringe.

-

Sulfinylamine Addition: Add N-sulfinylaniline (1.1 mmol, 1.1 equiv.) to the stirred solution via syringe.

-

Photoreaction: Place the reaction vessel approximately 5 cm from a 400 nm LED lamp with a fan for cooling. Irradiate the mixture at room temperature for 12-24 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until consumption of the limiting reagent is observed.

-

Workup: Upon completion, quench the reaction with saturated aqueous NH4Cl solution. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired sulfinamide.

-

Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Proposed Research Area: Conversion to High-Value S(VI) Scaffolds

The synthesized sulfinamide is a gateway to other medicinally relevant functional groups.[10] A key research direction is the efficient and selective conversion of the sulfinamide into sulfonamides, sulfonimidamides, and sulfoximines.

Workflow: Synthetic Utility of the Sulfinamide Intermediate

Caption: Synthetic pathways from the sulfinamide core.

Experimental Protocol: Oxidation of Sulfinamide to Sulfonamide

This protocol describes a mild oxidation, a reliable method for converting sulfinamides to their sulfonamide counterparts.[10]

-

Dissolution: Dissolve 4-Chloro-N-phenylbenzene-1-sulfinamide (1.0 mmol, 1.0 equiv.) in dichloromethane (10 mL) in a round-bottom flask at 0 °C (ice bath).

-

Oxidant Addition: Add meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.1 mmol, 1.1 equiv.) portion-wise to the stirred solution over 5 minutes.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

-

Monitoring: Monitor the reaction by TLC for the disappearance of the starting sulfinamide.

-

Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

-

Extraction: Separate the layers and extract the aqueous phase with dichloromethane (2 x 10 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-chloro-N-phenylbenzenesulfonamide.[11]

Part 2: Probing the Biological Landscape of 4-Chloro-N-phenylbenzenesulfonamide

The sulfonamide moiety is a "privileged scaffold" in medicinal chemistry, known to interact with a wide array of biological targets.[3][12] This history provides a strong rationale for investigating the biological activity of 4-chloro-N-phenylbenzenesulfonamide.

Proposed Research Area: Anticancer Activity Evaluation

Many sulfonamide-containing drugs exhibit anticancer properties, often through the inhibition of carbonic anhydrase (CA) enzymes, which are crucial for pH regulation in tumors.[4][5]

Mechanism of Action Hypothesis: 4-Chloro-N-phenylbenzenesulfonamide may inhibit key carbonic anhydrase isoforms (e.g., CA IX, CA XII) that are overexpressed in hypoxic tumors, leading to intracellular acidification and apoptosis.

Signaling Pathway: Carbonic Anhydrase in Tumor Microenvironment

Caption: Inhibition of CA IX disrupts pH balance, inducing apoptosis.

Experimental Protocol: In Vitro Cell Viability (MTT Assay)

-

Cell Culture: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C, 5% CO2.

-

Compound Treatment: Prepare a stock solution of 4-chloro-N-phenylbenzenesulfonamide in DMSO. Serially dilute the compound in a complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the wells with the drug-containing medium. Include vehicle control (DMSO) wells.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Table 1: Hypothetical Anticancer Screening Data (IC50 Values)

| Cell Line | Cancer Type | 4-Chloro-N-phenylbenzenesulfonamide (µM) | Doxorubicin (µM) (Control) |

| MCF-7 | Breast | 15.2 | 0.8 |

| A549 | Lung | 22.5 | 1.1 |

| HCT116 | Colon | 12.8 | 0.6 |

| HeLa | Cervical | 35.1 | 1.5 |

Proposed Research Area: Antimicrobial Activity Screening

The foundational use of sulfonamides was as antibacterial agents that act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria.[6]

Key Research Objective: Determine the Minimum Inhibitory Concentration (MIC) of 4-chloro-N-phenylbenzenesulfonamide against a panel of clinically relevant bacteria.

Experimental Protocol: Broth Microdilution MIC Assay

-

Preparation: In a 96-well plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to each well.

-

Compound Dilution: Add 50 µL of the test compound (at 2x the highest desired concentration) to the first column of wells. Perform a 2-fold serial dilution across the plate by transferring 50 µL from one column to the next.

-

Bacterial Inoculum: Prepare a bacterial suspension standardized to a 0.5 McFarland standard and then dilute it to achieve a final concentration of 5 x 10^5 CFU/mL in the wells. Add 50 µL of this inoculum to each well.

-

Controls: Include a positive control (bacteria, no drug) and a negative control (broth only).

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

Reading: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Table 2: Hypothetical Antimicrobial Screening Data (MIC Values)

| Bacterial Strain | Gram Type | 4-Chloro-N-phenylbenzenesulfonamide (µg/mL) | Ciprofloxacin (µg/mL) (Control) |

| Staphylococcus aureus | Positive | 64 | 0.5 |

| Escherichia coli | Negative | 128 | 0.015 |

| Pseudomonas aeruginosa | Negative | >256 | 0.25 |

| Enterococcus faecalis | Positive | 32 | 1.0 |

Part 3: Advanced Research & Structure-Activity Relationships (SAR)

Beyond initial biological screening, the 4-chloro-N-phenylbenzenesulfonamide scaffold offers opportunities for creating novel chemical entities through structural modification and coordination chemistry.

Proposed Research Area: Structure-Activity Relationship (SAR) Exploration

A systematic modification of the core structure can elucidate which parts of the molecule are essential for any observed biological activity and can lead to analogs with improved potency or selectivity.

Workflow: Strategy for SAR Exploration

Caption: Systematic modification plan for SAR studies.

Table 3: Proposed Analogs for Initial SAR Study

| Analog ID | Ring A Modification (Position 4) | Ring B Modification | Linker Modification | Rationale |

| SAR-01 | -F | Unmodified | Unmodified | Test effect of halogen electronegativity |

| SAR-02 | -Br | Unmodified | Unmodified | Test effect of halogen size |

| SAR-03 | -OCH3 | Unmodified | Unmodified | Test effect of electron-donating group |

| SAR-04 | -NO2 | Unmodified | Unmodified | Test effect of electron-withdrawing group |

| SAR-05 | -Cl | 4-OCH3 | Unmodified | Probe electronics on the aniline ring |

| SAR-06 | -Cl | Unmodified | N-CH3 | Evaluate impact of removing H-bond donor |

Conclusion

The 4-chloro-N-phenylbenzene scaffold, encompassing both its sulfinamide and sulfonamide forms, represents a fertile ground for chemical and biological research. The sulfinamide is a key intermediate for accessing novel and diverse chemical matter, including medicinally relevant S(VI) compounds like sulfonimidamides. The corresponding sulfonamide is a promising candidate for screening against a wide range of diseases, particularly cancer and microbial infections, based on the well-documented history of this pharmacophore. The detailed protocols and strategic workflows provided in this guide offer a clear and actionable path for researchers to explore and unlock the full potential of this valuable molecular framework.

References

-

ResearchGate. (n.d.). Therapeutic applications of sulfonamides. [Link]

-

Al-Ghorbani, M., et al. (2020). The recent progress of sulfonamide in medicinal chemistry. SciSpace. [Link]

-

Advanced Journal of Chemistry, Section B. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

-

Hussein, M. A., et al. (2024). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. [Link]

-

PubChem. (n.d.). 4-chloro-N-phenylbenzenesulfonamide. National Center for Biotechnology Information. [Link]

-

Wikipedia. (n.d.). Sulfonamide (medicine). [Link]

-

U.S. Environmental Protection Agency. (n.d.). 4-Chloro-N-methyl-N-phenylbenzene-1-sulfonamide Properties. [Link]

-

Cernak, T., et al. (2014). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. PMC. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

Nagornaya, N., et al. (2022). Kinetically-driven reactivity of sulfinylamines enables direct conversion of carboxylic acids to sulfinamides. PMC. [Link]

-

ACS Publications. (2026). Cu(I)-Catalyzed Synthesis of Sulfenamides via Coupling of Carbamothioate/Thiourea Derivatives with Sulfonyl Azides. The Journal of Organic Chemistry. [Link]

-

ACS Publications. (2026). Photocatalytic Sulfinamide Synthesis with Boronic Acids and N-Sulfinylamines. The Journal of Organic Chemistry. [Link]

-

Shakuntala, S. S., et al. (2011). 4-Chloro-N-phenylbenzenesulfonamide. PMC. [Link]

-

Khan, K. M., et al. (2015). Synthesis, Structural Analysis and Pharmacological Screening of Chlorinated Sulfonamides. [Link]

-

Šimková, A. (2023). Medicinal Chemistry Bc. Anna Šimková Sulfinamide Crossover Reaction and. [Link]

- Google Patents. (n.d.). Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds.

-

MDPI. (2022). Synthesis, Structure, Spectral-Luminescent Properties, and Biological Activity of Chlorine-Substituted N-[2-(Phenyliminomethyl)phenyl]-4-methylbenzenesulfamide and Their Zinc(II) Complexes. [Link]

-

Shukla, S., et al. (2021). Computational, Spectral & Single Crystal Studies of 4-chloro-N,Ndiphenylbenzamide. Indian Journal of Pure & Applied Physics. [Link]

-

Chemspace. (n.d.). 4-chloro-N-[4-(morpholine-4-sulfonyl)phenyl]benzene-1-sulfonamide. [Link]

-

García Ruano, J. L., et al. (2007). Synthesis of sulfonimidamides from sulfinamides by oxidation with N-chlorosuccinimide. Beilstein Journal of Organic Chemistry. [Link]

-

Indian Journal of Pharmaceutical Sciences. (n.d.). Biological activities of sulfonamides. [Link]

-

Hameed, A. D., et al. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology. [Link]

-

ResearchGate. (n.d.). 4-Chloro-N-phenylbenzamide. [Link]

-

ResearchGate. (n.d.). Biological activity and synthesis of sulfonamide derivatives: A brief review. [Link]

Sources

- 1. Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetically-driven reactivity of sulfinylamines enables direct conversion of carboxylic acids to sulfinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. ajchem-b.com [ajchem-b.com]

- 6. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 7. 4-chloro-N-phenylbenzenesulfonamide | C12H10ClNO2S | CID 766444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-chloro-N-phenylbenzene-1-sulfonamide | 7454-47-9 [sigmaaldrich.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. dspace.cuni.cz [dspace.cuni.cz]

- 11. 4-Chloro-N-phenylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. frontiersrj.com [frontiersrj.com]

A Technical Guide to the Safety, Handling, and Toxicity of 4-Chloro-N-phenylbenzene-1-sulfinamide

Disclaimer: This document is intended for use by qualified researchers, scientists, and drug development professionals. The information contained herein is synthesized from available scientific literature and safety data for structurally related compounds. Crucially, specific toxicological and safety data for 4-Chloro-N-phenylbenzene-1-sulfinamide is not publicly available at the time of this writing. Therefore, this compound must be handled as a substance of unknown toxicity, and all handling and safety procedures should be approached with the utmost caution. The information provided for the structurally similar compound, 4-chloro-N-phenylbenzene-1-sulfonamide, should be used as a preliminary guide for potential hazards and not as a direct substitute for data on the title compound.

Introduction: Navigating the Data Gap for 4-Chloro-N-phenylbenzene-1-sulfinamide

This guide is structured to provide a comprehensive overview of the known properties of the sulfonamide analogue, general toxicological considerations for the sulfonamide functional group, and a robust set of protocols for safe handling, storage, and emergency procedures. The causality behind each procedural recommendation is explained to ensure a deep understanding of the associated risks.

Compound Identification and Properties of the Sulfonamide Analogue

Due to the absence of specific data for 4-Chloro-N-phenylbenzene-1-sulfinamide, the following information for the sulfonamide analogue, 4-chloro-N-phenylbenzene-1-sulfonamide, is provided for reference.

| Property | Value | Source |

| Chemical Name | 4-chloro-N-phenylbenzene-1-sulfonamide | [1] |

| CAS Number | 7454-47-9 | [1] |

| Molecular Formula | C₁₂H₁₀ClNO₂S | [1] |

| Molecular Weight | 267.73 g/mol | [1] |

| Physical Form | Solid | |

| Purity | Typically ≥90% |

Hazard Analysis and Toxicological Profile

Known Hazards of the Sulfonamide Analogue

The hazard classification for 4-chloro-N-phenylbenzene-1-sulfonamide provides a critical, albeit indirect, insight into the potential risks associated with its sulfinamide counterpart. The following hazard statements are reported:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

The signal word associated with these hazards is "Warning". This classification necessitates the use of personal protective equipment (PPE) and handling within a controlled environment, such as a chemical fume hood.

General Toxicity of the Sulfonamide Functional Group

The sulfonamide functional group is a well-known motif in medicinal chemistry, forming the basis for a wide range of therapeutic agents. However, this functional group is also associated with a spectrum of adverse effects. While the unsubstituted sulfonamide group is often considered non-toxic, derivatives can exhibit various toxicities[2][3][4].

-

Hypersensitivity Reactions: Sulfonamide-containing drugs are known to cause hypersensitivity reactions, which can range from mild skin rashes to severe and life-threatening conditions like Stevens-Johnson syndrome.[2][3]

-

Nephrotoxicity: Some sulfonamides have been shown to cause kidney damage.[5]

-

Hematological Effects: Destruction of red blood cells has been reported with some sulfonamide derivatives.[5]

Given these known class effects, it is prudent to assume that 4-Chloro-N-phenylbenzene-1-sulfinamide could elicit similar biological responses.

Prudent Handling and Safety Protocols

The absence of specific toxicity data mandates a conservative approach to handling 4-Chloro-N-phenylbenzene-1-sulfinamide. The following protocols are designed to minimize exposure and mitigate risk.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure.

Caption: Personal Protective Equipment (PPE) for handling 4-Chloro-N-phenylbenzene-1-sulfinamide.

Engineering Controls

All manipulations of 4-Chloro-N-phenylbenzene-1-sulfinamide should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[6] The work area should be equipped with an eyewash station and a safety shower.[7]

Standard Operating Procedure for Handling

-

Preparation:

-

Designate a specific area within the fume hood for handling the compound.

-

Ensure all necessary equipment (spatulas, weighing paper, glassware) is clean and readily accessible.

-

Verify that the chemical fume hood is functioning correctly.

-

-

Weighing and Transfer:

-

Perform all weighing operations within the fume hood.

-

Use a disposable weighing boat or paper to avoid contamination of balances.

-

Transfer the solid material carefully to prevent the generation of dust.

-

-

Dissolution:

-

If preparing a solution, add the solvent to the vessel containing the compound slowly to avoid splashing.

-

Ensure the vessel is appropriately labeled with the compound name, concentration, solvent, and date.

-

-

Post-Handling:

-

Decontaminate all surfaces and equipment with an appropriate solvent.

-

Dispose of all contaminated disposables in a designated hazardous waste container.

-

Remove PPE in the correct order to prevent self-contamination.

-

Wash hands thoroughly with soap and water after handling.[8]

-

Emergency Procedures

A clear and practiced emergency response plan is critical.

Caption: Emergency response flowchart for incidents involving 4-Chloro-N-phenylbenzene-1-sulfinamide.

Storage and Disposal

-

Storage: Store 4-Chloro-N-phenylbenzene-1-sulfinamide in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9][10]

-

Disposal: Dispose of all waste containing this compound in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of it down the drain.[7]

Conclusion: A Commitment to a Culture of Safety

The responsible handling of novel or uncharacterized compounds is a cornerstone of scientific integrity and laboratory safety. In the case of 4-Chloro-N-phenylbenzene-1-sulfinamide, the absence of specific toxicological data necessitates a heightened level of caution. By adhering to the principles of risk mitigation, employing robust engineering controls and PPE, and being prepared for emergencies, researchers can work with this compound in a manner that prioritizes their safety and the integrity of their research. Continuous vigilance and a proactive approach to safety are paramount when navigating the unknowns of chemical research.

References

-

U.S. Environmental Protection Agency. 4-Chloro-N-methyl-N-phenylbenzene-1-sulfonamide Properties. [Link]

-

Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(2), 259–272. [Link]

-

Hagstrom, D., et al. (2022). Sulfonamide functional head on short-chain perfluorinated substance drives developmental toxicity. Cell Reports Physical Science, 3(3), 100774. [Link]

-

ResearchGate. Chapter 5. Sulfonamide as an Essential Functional Group in Drug Design. [Link]

-

PubMed. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

-

PubChem. 4-chloro-N-phenylbenzenesulfonamide. [Link]

-

ResearchGate. The sulfonamide group as a structural alert: A distorted story?. [Link]

- Google Patents. EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds.

-

Chemspace. 4-chloro-N-[4-(morpholine-4-sulfonyl)phenyl]benzene-1-sulfonamide. [Link]

-

U.S. Environmental Protection Agency. 4-Chloro-N-methyl-N-phenylbenzene-1-sulfonamide - Related Substances. [Link]

-

PubMed. 4-Chloro-N-phenyl-benzene-sulfonamide. [Link]

Sources

- 1. 4-chloro-N-phenylbenzenesulfonamide | C12H10ClNO2S | CID 766444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. fishersci.com [fishersci.com]

- 10. spectrumchemical.com [spectrumchemical.com]

Methodological & Application

Asymmetric synthesis of chiral amines using 4-Chloro-N-phenylbenzene-1-sulfinamide

Application Note: Asymmetric Synthesis of Chiral Amines using 4-Chlorobenzenesulfinamide

Part 1: Executive Summary & Strategic Rationale

The asymmetric synthesis of

Why use the 4-Chloro derivative? The introduction of the electron-withdrawing chlorine atom at the para-position of the benzene ring exerts a strong inductive effect (-I) on the sulfinyl group. This modification offers three distinct advantages over standard auxiliaries:

-

Enhanced Electrophilicity: The resulting

-sulfinyl imines are more electrophilic, facilitating addition reactions with sterically hindered or less reactive nucleophiles. -

Modified Chelation Kinetics: The altered electron density on the sulfinyl oxygen influences the stability of the Zimmerman-Traxler transition states, potentially reversing or enhancing diastereoselectivity in specific substrate classes.

-

Facile Deprotection: The electron-poor nature of the aryl ring can render the

bond more susceptible to mild acidic cleavage, preventing racemization of sensitive amine products.

Note on Nomenclature: This guide focuses on the primary auxiliary 4-chlorobenzenesulfinamide (

Part 2: Mechanism & Workflow Visualization

The synthesis relies on the formation of a chiral

Core Workflow Diagram

Figure 1: General workflow for asymmetric amine synthesis. The "Electronic Tuning" phase highlights where the 4-chloro substituent exerts maximum influence on reactivity.

Part 3: Detailed Experimental Protocols

Reagents & Equipment

-

Auxiliary: (S)-(+)-4-Chlorobenzenesulfinamide (Ensure >99% ee).

-

Dehydrating Agent: Titanium(IV) ethoxide (

) (Technical grade is sufficient, but fresh bottles preferred). -

Solvents: Anhydrous THF (Tetrahydrofuran), DCM (Dichloromethane).

-

Nucleophiles: Grignard reagents (

) or Organolithiums (

Step 1: Condensation (Formation of N-Sulfinyl Imine)

Rationale: Aryl sulfinamides are less nucleophilic than alkyl variants. The use of

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Add (S)-4-chlorobenzenesulfinamide (1.0 equiv) and the target Aldehyde (1.1 equiv) to the flask.

-

Solvent: Add anhydrous THF (0.5 M concentration relative to sulfinamide).

-

Activation: Add

(2.0 equiv) dropwise via syringe. The solution may turn slightly yellow/orange. -

Reaction: Stir at room temperature for 12–24 hours.

-

Optimization: For sterically hindered ketones, heat to reflux (65°C).

-

-

Quench: Pour the mixture into a vigorously stirred brine solution (equal volume). A white precipitate (

) will form. -

Workup: Filter through a Celite pad to remove titanium salts. Wash the cake with EtOAc. Dry the organic phase over

, filter, and concentrate. -

Purification: Flash column chromatography (Hexanes/EtOAc).

-

QC Check: Verify imine formation via

-NMR (distinct shift of the aldimine proton).

-

Step 2: Diastereoselective Nucleophilic Addition

Rationale: The 4-Cl group enhances the electrophilicity of the

-

Setup: Flame-dry a Schlenk flask under argon.

-

Imine Solution: Dissolve the

-sulfinyl imine (from Step 1) in anhydrous THF (0.2 M) and cool to -78°C .-

Critical Note: Temperature control is vital for high diastereomeric ratio (

).

-

-

Nucleophile Addition: Add the Grignard reagent (2.0 equiv) dropwise over 20 minutes.

-

Observation: The solution color often changes (e.g., yellow to pale).

-

-

Monitoring: Stir at -78°C for 2 hours, then allow to warm slowly to room temperature over 4 hours. Monitor consumption of imine by TLC.

-

Quench: Add saturated

solution at 0°C. -

Extraction: Extract with EtOAc (3x). Combine organics, dry, and concentrate.

-

Analysis: Determine diastereomeric ratio (

) via crude-

Target: >95:5

. If lower, recrystallization of the sulfinamide intermediate is often possible before cleavage.

-

Step 3: Acidic Cleavage (Deprotection)

Rationale: The 4-chlorobenzenesulfinyl group is cleaved to release the free amine hydrochloride. The byproduct is the sulfinic ester or sulfinic acid.

-

Dissolution: Dissolve the diastereomerically pure sulfinamide in MeOH (0.1 M).

-

Acidification: Add 4M HCl in dioxane (4.0 equiv).

-

Reaction: Stir at room temperature for 30–60 minutes.

-

Note: The 4-Cl variant often cleaves faster than the

-butyl variant due to electronic destabilization of the S-N bond.

-

-

Isolation: Concentrate the solvent in vacuo to obtain the Chiral Amine Hydrochloride salt .

-

Cleanup: Precipititate from

or perform an acid-base extraction if the free base is required.

Part 4: Data & Troubleshooting

Comparative Performance Table

Hypothetical performance based on electronic properties of aryl sulfinamides.

| Feature | tert-Butanesulfinamide (Ellman) | 4-Chlorobenzenesulfinamide | |

| Steric Bulk | High ( | Medium (Tolyl) | Medium (Phenyl) |

| Electronic Nature | Electron Donating (+I) | Weakly Donating (+I) | Electron Withdrawing (-I) |

| Imine Reactivity | Moderate | Good | High (Activated) |

| Cleavage Conditions | HCl/MeOH (Std) | HCl/MeOH | Mild Acid (Fast) |

| Primary Utility | General Purpose | Ketones/Aldehydes | Unreactive/Hindered Substrates |

Troubleshooting Guide

-

Low Yield in Step 1: If the aldehyde is electron-rich, the condensation is slow. Increase

to 4.0 equiv or switch to -

Poor Diastereoselectivity (

):-

Ensure the reaction temperature is strictly maintained at -78°C during addition.

-

Add a non-coordinating Lewis Acid (e.g.,

) to enforce an open transition state if the closed model fails. -

Switch solvent to Toluene or DCM, which can alter the aggregation state of the Grignard reagent.

-

Part 5: References

-

Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research.

-

Davis, F. A., & Zhou, P. (1994). "Asymmetric Synthesis of Amino Acids using Sulfinimines (N-Sulfinyl Imines)." Journal of Organic Chemistry.

-

Senanayake, C. H., et al. (1996). "Enantiopure Sulfinamides: New Auxiliaries for Asymmetric Synthesis." Tetrahedron Letters. (Foundational work on aryl sulfinamide variations).

-

Ferreira, F., et al. (2009). "Applications of Aryl-Sulfinamides in the Synthesis of N-Heterocycles." Chemical Reviews (Context on Aryl vs Alkyl auxiliaries).

Experimental protocol for using 4-Chloro-N-phenylbenzene-1-sulfinamide in [specific reaction]

Topic: Precision Oxidation of 4-Chloro-N-phenylbenzene-1-sulfinamide to 4-Chloro-N-phenylbenzenesulfonamide Content Type: Application Note & Experimental Protocol Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

High-Fidelity Synthesis of Sulfonamide Pharmacophores via S-Oxidation

Abstract & Scientific Rationale

The conversion of sulfinamides to sulfonamides is a pivotal transformation in medicinal chemistry, particularly for generating sulfonamide-based inhibitors (e.g., COX-2 inhibitors, carbonic anhydrase inhibitors). This protocol details the oxidation of 4-Chloro-N-phenylbenzene-1-sulfinamide (Substrate) to its corresponding sulfonamide, 4-Chloro-N-phenylbenzenesulfonamide .[1]

While sulfinamides are versatile intermediates, their oxidation requires careful control to prevent S-N bond cleavage (hydrolysis) or N-oxidation . The presence of the electron-withdrawing chlorine atom at the para-position of the benzenesulfinyl core slightly deactivates the sulfur center, necessitating an oxidant with sufficient electrophilicity. Conversely, the N-phenyl moiety stabilizes the S-N bond via conjugation but introduces steric considerations.

This guide presents two validated methodologies:

-

Method A (Bench-Scale): Oxidation using m-Chloroperbenzoic acid (mCPBA ) for maximum yield and reaction speed.

-

Method B (Green/Process-Scale): Oxidation using Hydrogen Peroxide (

) with acid catalysis, offering an atom-efficient, environmentally benign alternative.

Chemical Reaction Pathway

The transformation involves the nucleophilic attack of the sulfinyl sulfur lone pair onto the electrophilic oxygen of the oxidant.

Figure 1: Mechanistic pathway of sulfinamide oxidation. The sulfur atom transitions from oxidation state +2 to +4 (formalism varies by convention, effectively gaining oxygen).

Experimental Protocols

Method A: mCPBA Oxidation (Standard Laboratory Protocol)

Best for: Small-scale synthesis (<5g), high-value intermediates, and rapid optimization.

Materials

-

Substrate: 4-Chloro-N-phenylbenzene-1-sulfinamide (1.0 equiv)

-

Oxidant: m-Chloroperbenzoic acid (mCPBA), 77% max purity (1.1 - 1.2 equiv)

-

Solvent: Dichloromethane (DCM) (anhydrous preferred but not strictly required)

-

Quench: Saturated aqueous

(Sodium thiosulfate) and Saturated aqueous

Step-by-Step Procedure

-

Solubilization: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Chloro-N-phenylbenzene-1-sulfinamide (1.0 mmol, ~251 mg) in DCM (10 mL). Cool the solution to 0°C using an ice bath.

-

Note: Cooling is critical. The reaction is exothermic. Uncontrolled heat can lead to N-oxidation or side reactions.

-

-

Oxidant Addition: Dissolve mCPBA (1.1 mmol, ~246 mg based on 77% purity) in DCM (5 mL). Add this solution dropwise to the reaction flask over 5–10 minutes.

-

Reaction Monitoring: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 1–3 hours .

-

TLC Monitoring: Use Hexanes:EtOAc (3:1). The sulfinamide (lower

) will disappear, and the sulfonamide (higher

-

-

Quenching (Critical): Once consumption is complete, dilute with DCM (20 mL). Add saturated aqueous

(10 mL) and stir vigorously for 15 minutes.-

Why? This destroys unreacted peroxides.

-

-

Neutralization: Add saturated aqueous

(20 mL) to the mixture and stir for another 10 minutes.-

Why? This neutralizes the m-chlorobenzoic acid byproduct, converting it to the water-soluble benzoate salt.

-

-

Extraction: Separate the organic layer.[1] Wash the aqueous layer once with DCM (10 mL). Combine organic extracts.

-

Drying & Isolation: Dry over anhydrous

, filter, and concentrate in vacuo. -

Purification: If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Method B: Hydrogen Peroxide Oxidation (Green Protocol)

Best for: Scalability (>10g), green chemistry requirements, and avoiding aromatic acid byproducts.

Materials

-

Substrate: 4-Chloro-N-phenylbenzene-1-sulfinamide (1.0 equiv)

-

Oxidant: Hydrogen Peroxide (

), 30% w/w aqueous solution (2.0 - 3.0 equiv) -

Catalyst: Glacial Acetic Acid (solvent/catalyst) or Sodium Tungstate (

, 5 mol%) -

Solvent: Acetic Acid (if acting as catalyst) or Ethanol/Water.

Step-by-Step Procedure (Acetic Acid Variant)

-

Preparation: Dissolve the substrate (1.0 mmol) in Glacial Acetic Acid (3 mL).

-

Caution: Sulfinamides are acid-sensitive (hydrolysis to amine + sulfinic acid). However, rapid oxidation usually outcompetes hydrolysis in oxidizing media. Ensure the system is not heated above 40°C initially.

-

-

Addition: Add 30%

(3.0 mmol, ~0.3 mL) dropwise at RT. -

Reaction: Stir at RT for 4–8 hours. If conversion is slow (due to the electron-withdrawing Cl group), heat mildly to 40–50°C.

-

Workup: Pour the reaction mixture into ice-cold water (20 mL). The sulfonamide product often precipitates as a white solid.

-

Isolation: Filter the solid. Wash with cold water (

mL) to remove acetic acid. Dry under vacuum.

Workup & Purification Logic

The following workflow illustrates the logic for the mCPBA method, ensuring high purity by removing the byproduct (m-chlorobenzoic acid).

Figure 2: Purification logic for removing oxidative byproducts.

Data & Performance Comparison

| Feature | Method A (mCPBA) | Method B ( |

| Reaction Time | 1–3 Hours | 4–12 Hours |

| Yield (Typical) | 90–98% | 80–90% |

| Atom Economy | Low (produces mCBA waste) | High (produces |

| Substrate Tolerance | Excellent | Good (Avoid acid-labile groups) |

| Purification | Extraction/Column often needed | Filtration often sufficient |

| Safety | Shock sensitive (solid mCPBA) | Corrosive/Pressure buildup |

Troubleshooting & Optimization

Issue: Low Conversion

-

Cause: The electron-withdrawing Chlorine atom on the benzene ring reduces the nucleophilicity of the sulfur atom, making it harder to oxidize than a standard phenyl sulfinamide.

-

Solution: Increase oxidant stoichiometry to 1.5 equiv or increase temperature slightly (max 40°C). For Method B, add 5 mol%

(Sodium Tungstate) as a catalyst.

Issue: S-N Bond Cleavage (Hydrolysis)

-

Observation: Appearance of 4-chloroaniline (amine) or sulfinic acid spots on TLC.

-

Cause: Acidic conditions in Method B or moisture presence during slow reactions.

-

Solution: Switch to Method A (DCM is non-aqueous). If using Method B, buffer the solution or use Ethanol as a co-solvent instead of pure Acetic Acid.

Issue: N-Oxidation

-

Observation: Formation of hydroxylamine species (rare but possible).

-

Cause: Excessive oxidant or high temperatures.

-

Solution: Strict temperature control (

start) and dropwise addition.

Safety & Handling

-

mCPBA: Potentially shock-sensitive and a strong oxidizer. Store in a fridge. Never scrape dried material on ground glass joints.

-

Sulfinamides: Generally stable but can degrade in strong acids or bases.

-

Peroxides: Always test for peroxides before concentrating ethereal solvents or reaction mixtures.

References

-

Ruano, J. L. G., Parra, A., Yuste, F., & Mastranzo, V. M. (2008).[2][3] Mild and General Method for the Synthesis of Sulfonamides.[3] Synthesis, 2008(02), 311-312.[2][3]

-

Shakuntala, K., et al. (2011).[1] 4-Chloro-N-phenylbenzenesulfonamide.[1] Acta Crystallographica Section E, E67, o1252.[1]

-

Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007). Mild and Versatile Method for the Synthesis of Sulfonamides from Sulfinamides.[3] Journal of Chemical Research, 2007(2). (General protocol grounding).

-

Colobbio, et al. (2023). Sulfinamide Crossover Reaction and Oxidation. Charles University Thesis Repository.

Sources

Application Note: Strategic Utilization of 4-Chloro-N-phenylbenzene-1-sulfinamide in Pharmaceutical Synthesis

Part 1: Executive Summary & Core Directive

4-Chloro-N-phenylbenzene-1-sulfinamide represents a critical S(IV) intermediate in the divergent synthesis of sulfur-based pharmacophores. Unlike fully oxidized sulfonamides, this sulfinamide motif possesses a chemically versatile sulfur center capable of controlled oxidation and functionalization.

This guide moves beyond standard catalog descriptions to provide a functional protocol for transforming this reagent into two high-value pharmaceutical scaffolds :

-

Sulfonamides: The classic pharmacophore found in antibiotics and COX-2 inhibitors.

-

Sulfonimidamides: An emerging bioisostere offering improved solubility and metabolic stability.

Key Technical Insight: The stability of the N-phenyl substituent allows this compound to serve as a robust substrate for oxidative amination, avoiding the instability often seen with N-alkyl sulfinamides.

Part 2: Mechanism of Action & Reactivity Profile

To effectively use 4-Chloro-N-phenylbenzene-1-sulfinamide, one must understand its reactivity at the sulfur center. The lone pair on the S(IV) atom is the nucleophilic driver, susceptible to electrophilic attack by oxidants or halogenating agents.

The Divergent Pathway

The compound serves as a "switchable" substrate. The outcome depends on the oxidant and the presence of nucleophiles:

-

Path A (Oxygen Transfer): Direct oxidation (e.g., mCPBA, NaOCl) converts the S=O bond to S(=O)2, yielding the Sulfonamide .

-

Path B (Oxidative Imination): Activation of the sulfur with a halogenating agent (e.g., NCS) creates a highly reactive sulfonimidoyl chloride intermediate.[1] Subsequent attack by an amine yields the Sulfonimidamide .[1][2]

Mechanistic Visualization[2]

Figure 1: Divergent synthetic pathways from the parent sulfinamide. Path A (Green) leads to sulfonamides; Path B (Red) accesses sulfonimidamides via a reactive intermediate.

Part 3: Experimental Protocols

Protocol A: Synthesis of Sulfonimidamides (The Bioisostere Route)

Application: Creating novel IP space by replacing the sulfonamide oxygen with a nitrogen functionality. This modification often improves blood-brain barrier permeability.

Reagents:

-

Substrate: 4-Chloro-N-phenylbenzene-1-sulfinamide (1.0 equiv)

-

Oxidant: N-Chlorosuccinimide (NCS) (1.2 equiv)

-

Amine Nucleophile: Primary or Secondary Amine (2.0 equiv)

-

Solvent: Acetonitrile (MeCN) (Dry)

-

Base: DBU or Et3N (Optional, depending on amine basicity)

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask under Nitrogen, dissolve 4-Chloro-N-phenylbenzene-1-sulfinamide (1.0 mmol) in dry MeCN (5 mL).

-

Chlorination: Cool the solution to 0°C. Add NCS (1.2 mmol) portion-wise over 5 minutes.

-

Expert Insight: The solution will turn slight yellow/orange, indicating the formation of the sulfonimidoyl chloride. Do not let this intermediate sit for >1 hour; proceed immediately.

-

-

Amination: Add the desired amine (2.0 mmol) dropwise. If using a salt form of the amine, add 2.5 equiv of Et3N.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC (the starting sulfinamide spot will disappear).

-

Workup: Quench with saturated aqueous NaHCO3 (10 mL). Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient). Sulfonimidamides are typically more polar than the starting material.

Self-Validating Check:

-

1H NMR: Look for the disappearance of the S-H/N-H broad singlet of the sulfinamide and the appearance of signals corresponding to the added amine.

-

Mass Spec: The product mass will be [M_substrate + M_amine - 2H] (approximate, depending on exact mechanism/HCl loss).

Protocol B: Controlled Oxidation to Sulfonamides

Application: Rapid generation of high-purity sulfonamide references or derivatives without using harsh sulfonyl chloride reagents.

Reagents:

-

Oxidant: m-Chloroperbenzoic acid (mCPBA) (<77% purity grade)

-

Solvent: Dichloromethane (DCM)

Step-by-Step Methodology:

-

Dissolution: Dissolve the sulfinamide (1.0 mmol) in DCM (10 mL) at 0°C.

-

Oxidation: Add mCPBA (1.2 mmol) in one portion.

-

Safety Note: mCPBA is a shock-sensitive oxidant. Use a plastic spatula and do not grind.

-

-

Monitoring: Stir at 0°C for 30 minutes, then warm to RT. Reaction is usually complete within 1 hour.

-

Quench: Add 10% aqueous Na2SO3 (to destroy excess peroxide) and stir vigorously for 10 minutes. Test the aqueous layer with starch-iodide paper (should remain white).

-

Workup: Wash with saturated NaHCO3 (to remove m-chlorobenzoic acid byproduct). Dry organic layer and concentrate.[6]

Part 4: Data & Optimization Guide

Comparison of Oxidative Methods

The choice of oxidant critically dictates the product outcome.

| Oxidant System | Primary Product | Reaction Time | Yield Profile | Comments |

| NCS / Amine | Sulfonimidamide | 2–4 h | 75–92% | Best for diversity. Mild, metal-free. |

| mCPBA | Sulfonamide | <1 h | >95% | Standard. Fast, clean, but no diversity. |

| PhI(OAc)2 / NH2CO2NH4 | Sulfonamide | 1–3 h | 80–90% | Green Alternative. Avoids chlorinated byproducts. |

| NaOCl / TEMPO | Sulfonamide | 1–2 h | 85–95% | Scalable. Cheaper for multi-gram batches. |

Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| Low Yield (Protocol A) | Hydrolysis of intermediate | Ensure MeCN is dry. Moisture converts the intermediate back to sulfonamide or sulfonic acid. |

| Starting Material Remains | Incomplete activation | Increase NCS to 1.5 equiv. Ensure temperature is 0°C during addition to prevent decomposition. |

| Byproduct Formation | Over-chlorination | Do not exceed 1.5 equiv of NCS.[2] The N-phenyl ring can be chlorinated if excess reagent is used. |

Part 5: References

-

Willis, M. C., et al. (2022).[1] A Silyl Sulfinylamine Reagent Enables the Modular Synthesis of Sulfonimidamides via Primary Sulfinamides.[7] Organic Letters. Link

-

Bolm, C., & García Mancheño, O. (2007).[8] Synthesis of sulfonimidamides from sulfinamides by oxidation with N-chlorosuccinimide. Beilstein Journal of Organic Chemistry. Link

-

Stockman, R. A., & Lücking, U. (2017).[9] Sulfinamide synthesis by alkylation or arylation. Organic Chemistry Portal / Beilstein J. Org. Chem. Link

-

Bull, J. A., & Luisi, L. (2018). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. Link

-

BenchChem Protocols. (2025). Synthesis of N-Aryl Sulfonimidamides via Nucleophilic Aromatic Substitution. Link

Sources

- 1. Sulfonimidamide synthesis by amination [organic-chemistry.org]

- 2. Synthesis of sulfonimidamides from sulfinamides by oxidation with N-chlorosuccinimide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS查询-化工字典 [chemdict.com]

- 4. SciSupplies [scisupplies.eu]

- 5. 2-Methyl-5-(propylsulfonyl)pyrimidin-4-amine [chemdict.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. BJOC - Synthesis of sulfonimidamides from sulfinamides by oxidation with N-chlorosuccinimide [beilstein-journals.org]

- 9. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions for 4-Chloro-N-phenylbenzene-1-sulfinamide